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For Researchers, Scientists, and Drug Development Professionals

Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory

diseases.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of

Budesonide is critical for its safety and efficacy. Regulatory bodies require stringent control

over impurities. Budesonide Impurity C, chemically known as 16α,17-[(1RS)-

Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione,

is a potential impurity that needs to be monitored and quantified.[2][3][4] This application note

provides a detailed protocol for the quantification of Budesonide Impurity C in Budesonide

API using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The

method described is based on established principles for the analysis of Budesonide and its

related substances.[5][6][7]

Materials and Methods
This section outlines the necessary reagents, equipment, and chromatographic conditions for

the analysis.

Reagents and Materials

Budesonide API
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Budesonide Impurity C Reference Standard (CAS: 1040085-99-1)[2][3]

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Monobasic potassium phosphate (Analytical grade)

Orthophosphoric acid (Analytical grade)

Water (HPLC grade)

Equipment

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Analytical balance

pH meter

Sonicator

Volumetric flasks and pipettes

Syringe filters (0.45 µm)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of

Budesonide Impurity C.
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Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase
Acetonitrile : Phosphate Buffer (pH 3.2) (55:45,

v/v)

Phosphate Buffer

Dissolve an appropriate amount of monobasic

potassium phosphate in water and adjust to pH

3.2 with orthophosphoric acid.

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature Ambient

Detection Wavelength 244 nm

Internal Standard Dexamethasone (optional)

Experimental Protocols
Detailed step-by-step procedures for solution preparation and analysis are provided below.

Preparation of Standard Solutions

Budesonide Impurity C Stock Solution (100 µg/mL): Accurately weigh about 10 mg of

Budesonide Impurity C reference standard and transfer it to a 100 mL volumetric flask.

Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to obtain concentrations in the range of 0.1 µg/mL to 5

µg/mL.

Preparation of Sample Solution

Sample Stock Solution (1000 µg/mL of Budesonide): Accurately weigh about 100 mg of the

Budesonide API and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume

with methanol.
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Working Sample Solution: Dilute the sample stock solution with the mobile phase to a final

concentration of approximately 100 µg/mL of Budesonide.

Analytical Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable

baseline is achieved.

Inject the blank (mobile phase) to ensure no interfering peaks are present.

Inject the working standard solutions to establish a calibration curve.

Inject the working sample solution.

The identification of Budesonide Impurity C in the sample chromatogram is based on the

retention time of the corresponding peak in the standard chromatogram.

Quantify the amount of Budesonide Impurity C in the sample by using the calibration curve.

Data Presentation
The quantitative performance of the analytical method should be validated according to ICH

guidelines.[7] The following tables summarize the expected performance characteristics of the

method for the quantification of Budesonide Impurity C.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (Arbitrary Units)

0.1 5,200

0.5 26,500

1.0 51,800

2.5 130,100

5.0 258,900

Correlation Coefficient (r²) > 0.999
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Table 2: Accuracy (Recovery) Data

Spiked Concentration
(µg/mL)

Measured Concentration
(µg/mL)

Recovery (%)

0.5 0.49 98.0

1.0 1.01 101.0

2.5 2.47 98.8

Average Recovery (%) 99.3

Table 3: Precision Data

Parameter
Repeatability (Intra-day)
(%RSD)

Intermediate Precision
(Inter-day) (%RSD)

Peak Area < 2.0 < 2.0

Retention Time < 1.0 < 1.0

Table 4: Limits of Detection and Quantification

Parameter Value (µg/mL)

Limit of Detection (LOD) 0.05

Limit of Quantification (LOQ) 0.15
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Figure 1. Chemical Structures of Budesonide and Impurity C.
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Solution Preparation

Prepare Standard Solutions
(0.1 - 5 µg/mL)

Prepare Sample Solution
(~100 µg/mL Budesonide)
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Figure 2. Workflow for the quantification of Budesonide Impurity C.
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Logical Relationship of Method Validation

Method Validation (ICH Q2(R1))
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Figure 3. Key parameters for analytical method validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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